molecular formula C12H10O5 B5829298 Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate

Cat. No.: B5829298
M. Wt: 234.20 g/mol
InChI Key: UYDZWFSXXOLEBB-UHFFFAOYSA-N
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Description

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of a methyl ester group attached to the coumarin core, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate, also known as methyl [(2-oxo-2H-chromen-7-yl)oxy]acetate, is a photoactive derivative that has been used in the modification of biopolymers such as cellulose . The primary targets of this compound are the chromene moieties present in these biopolymers .

Mode of Action

The compound interacts with its targets through a process of esterification, which involves the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This leads to the formation of water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .

Biochemical Pathways

The biochemical pathways affected by this compound involve the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes . This photochemistry may be used to control the properties of the new polysaccharide derivatives, making it of interest in the design of smart materials .

Pharmacokinetics

Its solubility in water due to the formation of water-soluble polyelectrolytes suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the formation of photoactive derivatives of cellulose . These derivatives show considerable antibacterial and antifungal activity , and their properties can be controlled through light-triggered photodimerization .

Action Environment

The action of this compound is influenced by environmental factors such as light, which triggers the photodimerization of the chromene moieties . The efficacy and stability of the compound may therefore depend on the light conditions in its environment .

Future Directions

Research on methyl [(2-oxo-2H-chromen-7-yl)oxy]acetate could focus on the development of more efficient synthesis methods that can increase the yield of the reaction and reduce the use of toxic solvents. Additionally, further studies could explore its potential applications in the design of smart materials due to its photoactive properties .

Biochemical Analysis

Biochemical Properties

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as carbonic anhydrase and monoamine oxidase, inhibiting their activity . These interactions are primarily due to the compound’s coumarin core, which can bind to the active sites of these enzymes, leading to inhibition. Additionally, this compound can form covalent bonds with proteins, altering their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes such as carbonic anhydrase and monoamine oxidase . This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in cell proliferation and apoptosis after prolonged exposure . In in vivo studies, the compound’s stability and degradation can influence its efficacy and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to interact with multiple biomolecules, leading to widespread changes in cellular function and metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . This compound has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often determined by targeting signals or post-translational modifications that direct the compound to specific organelles . These interactions can affect the compound’s ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate typically involves the esterification of 7-hydroxycoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ((2-oxo-2H-chromen-7-yl)oxy)acetate
  • (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
  • 5-((2-oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one

Uniqueness

Methyl ((2-oxo-2H-chromen-7-yl)oxy)acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar coumarin derivatives .

Properties

IUPAC Name

methyl 2-(2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-15-12(14)7-16-9-4-2-8-3-5-11(13)17-10(8)6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZWFSXXOLEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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